Methylcyclopentane
Overview
Description
Methylcyclopentane is an organic compound with the chemical formula CH₃C₅H₉. It is a colorless, flammable liquid with a faint odor. This compound is a component of the naphthene fraction of petroleum and is typically obtained as a mixture with cyclohexane .
Mechanism of Action
. . However, there is a lack of specific information about the primary targets of Methylcyclopentane in biological systems.
Pharmacokinetics
It is known that this compound is a colorless, flammable liquid . Its solubility in water is low, which may affect its bioavailability .
Result of Action
It is known that this compound is a volatile component of petroleum distillates . Petroleum distillates are aspiration hazards and may cause pulmonary damage, central nervous system depression, and cardiac effects such as cardiac arrhythmias . They may also affect the blood, immune system, liver, and kidney .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, a study on the tribopolymerization of organic molecules with different internal ring strain (including this compound) on a stainless steel surface in inert (N2), oxidizing (O2), and reducing (H2) environments at room temperature was conducted . The study found that the tribochemical activity in H2 was suppressed compared to the N2 environment . In the O2 environment, only certain molecules produced tribofilms .
Biochemical Analysis
Biochemical Properties
Methylcyclopentane is a volatile component of petroleum distillates
Cellular Effects
Petroleum distillates, which this compound is a part of, are known to cause pulmonary damage, central nervous system depression, and cardiac effects such as cardiac arrhythmias . They may also affect the blood, immune system, liver, and kidney .
Molecular Mechanism
It is known that the C6 core of this compound is not perfectly planar and can pucker to alleviate stress in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylcyclopentane can be synthesized through the hydrogenation of methylcyclopentadiene. The process involves the following steps :
Depolymerization: The raw material, rich in dimethyl cyclopentadiene, undergoes depolymerization rectification to obtain methylcyclopentadiene.
Hydrogenation: The methylcyclopentadiene is then subjected to a hydrogenation reaction in the presence of a catalyst to produce this compound.
Industrial Production Methods: In industrial settings, this compound is often obtained as a byproduct during the preparation of ethylene by petroleum cracking . The process involves:
Vacuum Rectification: Separation of raw materials to obtain a fraction rich in dimethyl cyclopentadiene.
Depolymerization Rectification: Further separation to obtain high-purity methylcyclopentadiene.
Hydrogenation: Conversion of methylcyclopentadiene to this compound using a catalyst.
Chemical Reactions Analysis
Types of Reactions: Methylcyclopentane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated products.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Cyclopentanone, cyclopentanol.
Reduction: Cyclopentane.
Substitution: Halogenated methylcyclopentanes.
Scientific Research Applications
Methylcyclopentane has various applications in scientific research, including:
Chemistry: Used as a solvent and a reference material in chromatographic analysis.
Biology: Employed in studies involving the metabolism of hydrocarbons.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-octane gasoline and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Cyclopentane (C₅H₁₀): Similar in structure but lacks the methyl group.
Cyclohexane (C₆H₁₂): Contains an additional carbon atom in the ring.
Methylcyclohexane (C₇H₁₄): Similar to methylcyclopentane but with a six-membered ring.
Uniqueness of this compound: this compound is unique due to its five-membered ring structure with a methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to undergo dehydroisomerization to form benzene is a notable characteristic that distinguishes it from other cycloalkanes .
Properties
IUPAC Name |
methylcyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-6-4-2-3-5-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOPTJXRTPNYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Record name | METHYLCYCLOPENTANE | |
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DSSTOX Substance ID |
DTXSID3025590 | |
Record name | Methylcyclopentane | |
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Molecular Weight |
84.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methylcyclopentane appears as a colorless liquid. Insoluble in water and less dense than water. Flash point near 20 °F. Very dangerous fire risk. Vapors may be narcotic and irritating. Used to make other chemicals., Liquid, Colorless liquid with a sweet gasoline-like odor; [CHEMINFO] | |
Record name | METHYLCYCLOPENTANE | |
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Record name | Cyclopentane, methyl- | |
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Boiling Point |
161.2 °F at 760 mmHg (NTP, 1992), 71.8 °C @ 760 MM HG | |
Record name | METHYLCYCLOPENTANE | |
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Flash Point |
-11 °F (NTP, 1992), Less than 20 °F (less than -7 °C) (Closed Cup) | |
Record name | METHYLCYCLOPENTANE | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Insoluble in water, miscible in ethanol, ether, and acetone., water solubility = 42 mg/l @ 25 °C | |
Record name | METHYLCYCLOPENTANE | |
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Density |
0.749 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7486 @ 20 °C/4 °C | |
Record name | METHYLCYCLOPENTANE | |
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Vapor Density |
2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.9 (AIR= 1) | |
Record name | METHYLCYCLOPENTANE | |
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Vapor Pressure |
100 mmHg at 64.2 °F ; 200 mmHg at 93.2 °F (NTP, 1992), 138.0 [mmHg], vapor pressure = 138 mm Hg at 25 °C | |
Record name | METHYLCYCLOPENTANE | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
96-37-7 | |
Record name | METHYLCYCLOPENTANE | |
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Record name | METHYLCYCLOPENTANE | |
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Melting Point |
-224.3 °F (NTP, 1992), -142.5 °C, -139.8 °C | |
Record name | METHYLCYCLOPENTANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methylcyclopentane?
A: this compound has a molecular formula of C6H12 and a molecular weight of 84.16 g/mol. []
Q2: What spectroscopic techniques are useful for characterizing this compound?
A: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently used to study this compound. IR provides information on molecular vibrations, particularly C-H and C-C bonds, while NMR offers insight into the arrangement of hydrogen and carbon atoms within the molecule. [, ]
Q3: What are the major reactions involving this compound in catalytic systems?
A3: Key reactions include:
Q4: How does the presence of hydrogen affect this compound reactions on platinum catalysts?
A: Hydrogen plays a significant role in influencing reaction pathways. High hydrogen pressure generally favors isomerization and suppresses hydrogenolysis (fragmentation) reactions. This effect is attributed to the higher surface coverage of hydrogen on the catalyst under such conditions. [, ]
Q5: What factors influence the selectivity of this compound ring-opening reactions?
A5: Several factors contribute to the selectivity:
Q6: How is computational chemistry used to study this compound reactions?
A6: Computational methods, particularly density functional theory (DFT), are valuable for investigating reaction mechanisms at the molecular level. These methods allow researchers to explore:
Q7: What are the limitations of computational methods in studying complex reaction systems involving this compound?
A7:
- Computational cost: Accurately modeling large systems with many atoms and complex reaction networks can be computationally expensive, requiring significant computing resources and time. []
- Accuracy: While DFT methods have advanced significantly, they still rely on approximations and may not perfectly capture all the nuances of complex real-world systems. []
- Experimental validation: Computational results should be validated against experimental data to ensure their accuracy and reliability. []
Q8: How does this compound behave under oxidation conditions?
A8: this compound undergoes oxidation in the presence of oxygen, particularly at elevated temperatures. Key observations include:
Q9: How does the oxidation behavior of this compound compare to that of cyclopentane?
A: this compound generally exhibits higher reactivity towards oxidation compared to cyclopentane. This difference is attributed to the presence of the methyl group in this compound, which weakens the C-H bonds and facilitates hydrogen abstraction reactions. [, ]
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